molecular formula C18H23N3O6 B12112287 2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Cat. No.: B12112287
M. Wt: 377.4 g/mol
InChI Key: PPMNLNKGIXLKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-ALA-PRO-GLY-OH: is a synthetic peptide composed of three amino acids: alanine, proline, and glycine. This compound is often used as a substrate in biochemical assays, particularly for the determination of collagenase activity . Its structure and properties make it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-PRO-GLY-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of peptides like Z-ALA-PRO-GLY-OH follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Z-ALA-PRO-GLY-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The amino acids in the peptide can be oxidized, particularly the proline residue, which can form hydroxyproline.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

    Substitution: Electrophiles such as acyl chlorides or anhydrides.

Major Products:

    Hydrolysis: Alanine, proline, and glycine.

    Oxidation: Hydroxyproline and other oxidized derivatives.

    Substitution: Modified peptides with new functional groups.

Mechanism of Action

Mechanism: Z-ALA-PRO-GLY-OH acts as a substrate for collagenase enzymes. The enzyme recognizes and binds to the peptide, cleaving the peptide bonds between the amino acids .

Molecular Targets and Pathways: The primary target is the active site of collagenase enzymes. The cleavage of Z-ALA-PRO-GLY-OH by collagenase provides insights into the enzyme’s specificity and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNLNKGIXLKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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